molecular formula C11H16IN5O9P2 B10819460 2-Iodoadenosine-5'-O-[(phosphonomethyl)phosphonic Acid]

2-Iodoadenosine-5'-O-[(phosphonomethyl)phosphonic Acid]

Cat. No.: B10819460
M. Wt: 551.13 g/mol
InChI Key: OJRUSAPKCPIVBY-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound 15, identified by the PubMed ID 32045236, is a synthetic organic molecule known for its role as an ADP analogue-based inhibitor of CD73 (ecto-5’-nucleotidase).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of compound 15 involves multiple steps, starting with the preparation of the ADP analogue. The key steps include:

    Iodination: The introduction of an iodine atom to the adenosine structure.

    Phosphorylation: The addition of phosphonomethyl groups to the 5’-position of the adenosine molecule.

The reaction conditions typically involve the use of specific reagents such as iodine and phosphonomethylating agents under controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of compound 15 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques to isolate the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for quality assurance.

Chemical Reactions Analysis

Types of Reactions

Compound 15 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule, potentially altering its biological activity.

    Substitution: The iodine atom in the structure can be substituted with other functional groups, leading to the formation of different analogues.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the compound, while substitution reactions can produce a range of analogues with different functional groups.

Scientific Research Applications

Compound 15 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the effects of ADP analogue-based inhibitors.

    Biology: Investigated for its role in inhibiting CD73 activity, which is crucial in various biological processes.

    Medicine: Explored for its potential in immuno-oncology, particularly in the treatment of advanced solid tumors.

    Industry: Potential applications in the pharmaceutical industry for the development of new cancer therapies.

Mechanism of Action

The mechanism of action of compound 15 involves the inhibition of CD73 activity. CD73 is an enzyme that converts extracellular adenosine monophosphate (AMP) to adenosine, which plays a role in immune suppression. By inhibiting CD73, compound 15 reduces the production of adenosine, thereby enhancing the immune response against tumors. This mechanism is being exploited for its potential in immuno-oncology .

Comparison with Similar Compounds

Similar Compounds

    Oleclumab: A monoclonal antibody that targets CD73.

    Quemliclustat: Another small molecule inhibitor of CD73.

Comparison

Compound 15 is unique due to its ADP analogue-based structure, which differentiates it from other CD73 inhibitors like oleclumab and quemliclustat. While oleclumab is a monoclonal antibody, compound 15 and quemliclustat are small molecules, offering different pharmacokinetic and pharmacodynamic profiles. Compound 15’s specific structure allows for targeted inhibition of CD73, making it a valuable tool in the development of new cancer therapies .

Properties

Molecular Formula

C11H16IN5O9P2

Molecular Weight

551.13 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-amino-2-iodopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid

InChI

InChI=1S/C11H16IN5O9P2/c12-11-15-8(13)5-9(16-11)17(2-14-5)10-7(19)6(18)4(26-10)1-25-28(23,24)3-27(20,21)22/h2,4,6-7,10,18-19H,1,3H2,(H,23,24)(H2,13,15,16)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1

InChI Key

OJRUSAPKCPIVBY-KQYNXXCUSA-N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)O)O)O)O)I)N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(CP(=O)(O)O)O)O)O)I)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.